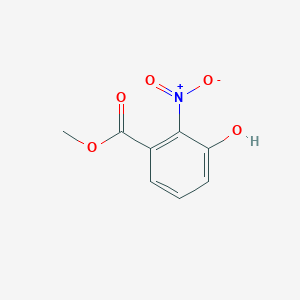

Methyl 3-hydroxy-2-nitrobenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(10)7(5)9(12)13/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCNMPYMCKHBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546028 | |

| Record name | Methyl 3-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-77-8 | |

| Record name | Methyl 3-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxy-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Isomerism in Nitrobenzoate Esters

Systematic IUPAC Naming Conventions for Methyl 3-hydroxy-2-nitrobenzoate

The compound with the chemical formula C₈H₇NO₅ and CAS number 89942-77-8 is systematically named This compound . chem960.comuni.lu This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules, where the principal functional group, the ester, is named as a derivative of the parent carboxylic acid, benzoic acid. The substituents on the benzene (B151609) ring are then numbered to give the lowest possible locants, with the carboxyl group attached to carbon 1. Synonyms for this compound include 3-hydroxy-2-nitro-benzoic acid methyl ester. chem960.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO₅ | chem960.com |

| Molar Mass | 197.14 g/mol | |

| CAS Number | 89942-77-8 | chem960.com |

| Melting Point | 108-110℃ | |

| Boiling Point (Predicted) | 310.0±22.0 °C | |

| Density (Predicted) | 1.432±0.06 g/cm³ |

Exploration of Positional Isomers of Hydroxy-nitrobenzoates

Positional isomers share the same molecular formula but differ in the arrangement of substituents on the aromatic ring. This structural difference leads to distinct physical and chemical properties.

Also known as methyl 3-nitrosalicylate, this isomer has the CAS number 22621-41-6. fishersci.cachemicalbook.com Its molecular structure consists of a methyl ester of salicylic (B10762653) acid (2-hydroxybenzoic acid) with a nitro group at the 3-position. The molecule has an approximately planar structure and features an intramolecular hydrogen bond between the hydroxyl and carboxylate groups. nih.gov Research shows it can be synthesized from methyl salicylate (B1505791). nih.gov

Table 2: Properties of Methyl 2-hydroxy-3-nitrobenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO₅ | fishersci.camolbase.com |

| Molecular Weight | 197.146 g/mol | fishersci.ca |

| CAS Number | 22621-41-6 | fishersci.camolbase.com |

| Melting Point | 127-133°C | molbase.comtcichemicals.com |

| Boiling Point | 263.9ºC at 760mmHg | molbase.com |

| Appearance | White to Yellow to Green powder to crystal | tcichemicals.com |

This compound, with CAS number 17302-46-4, is an isomer where the nitro group is positioned at the 5-carbon of the methyl salicylate backbone. sigmaaldrich.com Its IUPAC name is methyl 2-hydroxy-5-nitrobenzoate. sigmaaldrich.com It is recognized for its use as a pharmaceutical intermediate. fishersci.com It is a solid, insoluble in water, and appears as a white to pale cream crystalline powder. sigmaaldrich.comfishersci.comthermofisher.com

Table 3: Properties of Methyl 2-hydroxy-5-nitrobenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO₅ | thermofisher.com |

| Molecular Weight | 197.15 g/mol | sigmaaldrich.com |

| CAS Number | 17302-46-4 | sigmaaldrich.com |

| Melting Point | 114-119°C | sigmaaldrich.comthermofisher.com |

| Boiling Point | 328.7°C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid / Crystals or powder | sigmaaldrich.comthermofisher.com |

Identified by CAS number 99-42-3, the systematic IUPAC name for this compound is methyl 4-hydroxy-3-nitrobenzoate. nist.gov It has a molecular formula of C₈H₇NO₅ and a molecular weight of approximately 197.15 g/mol . This isomer is synthesized through the nitration of methyl 4-hydroxybenzoate, typically using a mixture of concentrated sulfuric and nitric acids. It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals. fishersci.ca

Table 4: Properties of Methyl 4-hydroxy-3-nitrobenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO₅ | nist.gov |

| Molecular Weight | 197.15 g/mol | |

| CAS Number | 99-42-3 | nist.gov |

| Melting Point | 72.5-78.5°C | thermofisher.com |

| Appearance | Yellow Powder | thermofisher.com |

The addition of a second nitro group to the benzene ring creates dinitrobenzoate esters. An example is methyl 2-hydroxy-3,5-dinitrobenzoate , with the chemical formula C₈H₆N₂O₇ and CAS number 22633-33-6. echemi.commatrixscientific.comchemdiv.com This compound is classified as a pharmaceutical intermediate and presents as off-white crystals. echemi.com The presence of two nitro groups significantly increases its molecular weight compared to its mononitrated counterparts. echemi.commatrixscientific.com

Table 5: Properties of Methyl 2-hydroxy-3,5-dinitrobenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₇ | echemi.commatrixscientific.com |

| Molecular Weight | 242.14-242.15 g/mol | echemi.commatrixscientific.com |

| CAS Number | 22633-33-6 | echemi.commatrixscientific.com |

| Melting Point | 127-128°C | echemi.com |

| Boiling Point | 347.7ºC at 760 mmHg | echemi.com |

| Density | 1.62 g/cm³ | echemi.com |

Synthetic Methodologies and Reaction Pathways of Methyl 3 Hydroxy 2 Nitrobenzoate

Advanced Synthetic Strategies for Methyl 3-hydroxy-2-nitrobenzoate

The creation of this compound relies on sophisticated synthetic approaches that ensure high yield and purity. These strategies primarily involve the formation of the ester functional group and the precise introduction of the nitro group onto the aromatic ring.

Esterification Reactions

Esterification is a fundamental process in the synthesis of this compound. iajpr.com This reaction typically involves the combination of a carboxylic acid with an alcohol to form an ester and water. iajpr.com

One primary pathway is the Fischer esterification of the parent carboxylic acid, 3-hydroxy-2-nitrobenzoic acid. This acid-catalyzed reaction is an equilibrium process. To drive the reaction towards the formation of the desired ester product, it is crucial that the starting carboxylic acid is completely dry, as the presence of water can reverse the reaction and reduce the yield. truman.edu A specific method involves reacting 3-hydroxy-2-nitrobenzoic acid with methanol (B129727) in the presence of diethyl ether at 0°C for 2 hours. chem960.com

Alternatively, the ester can be formed by first synthesizing the corresponding acyl chloride from the carboxylic acid, which is then reacted with methanol. Another approach involves the hydrolysis of a nitrile, though this is less common for this specific synthesis.

The general reaction for Fischer esterification is as follows: RCOOH (Carboxylic Acid) + R'OH (Alcohol) ⇌ RCOOR' (Ester) + H₂O (Water) iajpr.com

In the context of preparing the target molecule, the reaction would be: 3-Hydroxy-2-nitrobenzoic acid + Methanol ⇌ this compound + Water

A related method involves the saponification of an existing ester, such as methyl m-nitrobenzoate, followed by acidification to yield the carboxylic acid, which can then be re-esterified if necessary. orgsyn.org

Regioselective Nitration Protocols

Regioselective nitration is a critical step that introduces the nitro group (NO₂) at a specific position on the benzene (B151609) ring. The synthesis of this compound can be achieved by nitrating a suitable precursor, such as methyl 3-hydroxybenzoate.

The nitration of substituted benzoate (B1203000) esters is a well-established method in organic synthesis. For instance, the nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction that predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. orgsyn.orgrsc.org This occurs because the ester group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. rsc.orgaiinmr.com

Similarly, the nitration of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) has been reported to produce isomers such as methyl 2-hydroxy-3-nitrobenzoate and methyl 2-hydroxy-5-nitrobenzoate. nih.govchemicalbook.com The synthesis of the target compound, this compound, would involve the nitration of methyl 3-hydroxybenzoate. The directing effects of both the hydroxyl (-OH) and the ester (-COOCH₃) groups must be considered.

The choice of nitrating agent and the reaction conditions are paramount for achieving successful and selective nitration.

A standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

Reaction to form the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The reaction is highly exothermic, and careful temperature control is essential. The temperature is typically kept below 10°C, often using an ice bath, to prevent over-nitration (the addition of multiple nitro groups to the ring) and to control the reaction rate. rsc.orgyoutube.com After the addition of the nitrating mixture, the reaction is often allowed to proceed at room temperature for a period before being quenched by pouring it onto ice, which causes the solid product to precipitate. rsc.orgmnstate.edu

Alternative nitrating agents and conditions have been explored. One method uses a mixture of acetic anhydride (B1165640) and nitric acid, which can improve reaction selectivity and is considered a cleaner industrial process by avoiding large amounts of acidic wastewater. google.com Another approach involves aqueous phase nitration, which can be effective at ambient temperatures. frontiersin.org

Table 1: Common Nitrating Agents and Conditions

| Nitrating Agent | Catalyst/Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Conc. HNO₃ | Conc. H₂SO₄ | < 10°C | Standard, highly effective nitrating mixture. rsc.orgyoutube.com |

| Fuming HNO₃ | Conc. H₂SO₄ | Controlled, low temp. | More reactive, for less reactive substrates. |

| HNO₃ | Acetic Anhydride | Controlled | Can offer improved selectivity and cleaner reaction. google.com |

| Aqueous HNO₃ | None (Co-acid free) | Ambient | Environmentally friendlier alternative. frontiersin.org |

The position of the incoming nitro group is determined by the directing effects of the substituents already present on the benzene ring. These effects are categorized as either electronic (activating or deactivating) or steric (related to the size of the groups). mnstate.edumnstate.edu

In the precursor methyl 3-hydroxybenzoate, there are two substituents to consider:

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance.

Methyl Ester Group (-COOCH₃): This is a deactivating, meta- directing group because it withdraws electron density from the ring.

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. For methyl 3-hydroxybenzoate, the hydroxyl group at position 3 would direct the incoming nitro group to the ortho positions (2 and 4) and the para position (6). The ester group at position 1 directs to the meta positions (3 and 5).

The formation of this compound indicates that nitration occurs at the 2-position, which is ortho to the powerful activating hydroxyl group and also ortho to the deactivating ester group. The combined directing effects and steric hindrance will influence the final product distribution, but the strong activation by the hydroxyl group makes the positions ortho and para to it the most likely sites for electrophilic attack.

Mechanistic Investigations of Formation Pathways

The formation of this compound via nitration proceeds through a well-understood electrophilic aromatic substitution mechanism. aiinmr.comyoutube.com

The key steps are:

Generation of the Electrophile: The nitronium ion (NO₂⁺) is formed from the reaction of concentrated nitric acid and sulfuric acid. aiinmr.com

Electrophilic Attack: The π-electron system of the benzene ring of the substrate (e.g., methyl 3-hydroxybenzoate) acts as a nucleophile, attacking the electrophilic nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. mnstate.edumnstate.edu In this intermediate, the carbon atom bonded to the nitro group becomes sp³-hybridized, temporarily disrupting the ring's aromaticity. mnstate.edu

Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, removes a proton (H⁺) from the sp³-hybridized carbon atom. aiinmr.com This restores the aromaticity of the benzene ring and yields the final nitrated product. youtube.commnstate.edu

The stability of the intermediate sigma complex is a key factor in determining the regioselectivity. The activating hydroxyl group helps to stabilize the positive charge in the arenium ion when the attack occurs at the ortho and para positions, making these pathways more favorable.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-2-nitrobenzoic acid |

| Methanol |

| Diethyl ether |

| Methyl m-nitrobenzoate |

| Methyl 3-hydroxybenzoate |

| Methyl salicylate |

| Methyl 2-hydroxy-3-nitrobenzoate |

| Methyl 2-hydroxy-5-nitrobenzoate |

| Nitric acid |

| Sulfuric acid |

| Acetic anhydride |

| Ethyl acetate |

| Iron(III) nitrate (B79036) nonahydrate |

| Nitronium ion |

Electrophilic Aromatic Substitution Mechanisms in Nitration

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. proprep.com In the nitration of a substituted benzene ring to produce this compound, the key electrophile is the nitronium ion (NO₂⁺). Conventionally, this ion is generated in situ by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. youtube.comquora.com

The mechanism proceeds in distinct steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. aiinmr.com

Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion. aiinmr.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. proprep.com

Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that bonded with the electrophile, restoring the ring's aromaticity. aiinmr.com

The position of the incoming nitro group is dictated by the existing substituents on the benzene ring—in this case, a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. It increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack.

The methyl ester group is a deactivating group and a meta-director. rsc.orgvaia.com It withdraws electron density from the ring, making it less reactive.

In the case of Methyl 3-hydroxybenzoate, the hydroxyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The methyl ester at position 1 directs to position 5. The powerful activating and directing effect of the hydroxyl group dominates. Therefore, the nitration occurs predominantly at the position ortho to the hydroxyl group (position 2), which is also conveniently meta to the deactivating ester group, leading to the formation of this compound.

Analysis of Reaction Intermediates

The addition of the nitronium ion to the aromatic ring forms a cationic, non-aromatic intermediate known as an arenium ion or a sigma complex. mnstate.edu This intermediate is stabilized by resonance, with the positive charge delocalized over several carbon atoms. The stability of this intermediate determines the regioselectivity of the reaction.

For the nitration of Methyl 3-hydroxybenzoate, we can analyze the stability of the intermediates formed by attack at the positions activated by the hydroxyl group:

Attack at the 2-position (ortho): When the NO₂⁺ ion attacks the carbon at position 2, the resulting positive charge is delocalized across positions 1, 3, and 5. Crucially, one of the resonance structures places the positive charge directly on the carbon atom bearing the hydroxyl group. This allows for an additional resonance structure where the lone pair of electrons on the oxygen atom delocalizes into the ring, forming a double bond and placing the positive charge on the oxygen. This fourth resonance contributor significantly stabilizes the intermediate for ortho attack.

Attack at the 4-position (para): A similar stabilization occurs when the electrophile attacks the 4-position. The positive charge in the arenium ion is shared between positions 3, 5, and the carbon at position 1. Again, the structure with the charge at position 3 is highly stabilized by the adjacent hydroxyl group.

Attack at the 6-position (ortho): Attack at this position is also possible, with the intermediate stabilized by resonance, including contribution from the hydroxyl group.

The formation of this compound as the major product indicates that attack at the 2-position is highly favored. The relative stability of these intermediates, governed by resonance, explains the observed regioselectivity of the reaction. rsc.org

Green Chemistry Approaches in Synthesis

Traditional nitration methods, while effective, often rely on harsh, corrosive acids and produce significant hazardous waste, prompting the development of more environmentally friendly alternatives. frontiersin.org Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Environmentally Benign Nitration Procedures

Several innovative procedures have been developed to make the nitration of aromatic compounds safer and more sustainable. These methods often use alternative nitrating agents, catalysts, or reaction conditions to avoid the pitfalls of the conventional mixed-acid process.

| Method | Nitrating Agent / Catalyst | Key Advantages | Reference(s) |

| Enzymatic Nitration | Horseradish peroxidase / NaNO₂ / H₂O₂ | Mild reaction conditions (ambient temperature, neutral pH); environmentally friendly. | nih.gov |

| Photochemical Nitration | UV radiation / NaNO₂ | Avoids hazardous brown fumes of NO₂ gas. | researchgate.net |

| Solid Acid Catalysis | N₂O₅ / MoO₃–SiO₂ | Uses a recyclable solid acid catalyst, avoiding liquid acid waste. | researchgate.net |

| Solvent-Free Nitration | Concentrated HNO₃ / Acetic Anhydride | Eliminates the need for organic solvents and sulfuric acid. | google.comgoogle.com |

| Aqueous Phase Nitration | Dilute aqueous HNO₃ | Eliminates the need for additional catalysts and organic solvents; improves safety. | frontiersin.org |

| Nitrated Silica (B1680970) Gel | HNO₃ adsorbed on silica gel | A safer and milder method with fewer complications than mixed acid. | youtube.com |

These green approaches offer significant advantages. For instance, enzymatic nitration can proceed under mild conditions, which is particularly suitable for substrates with sensitive functional groups. nih.gov The use of solid acid catalysts, such as molybdenum trioxide on a silica support, allows for easy separation and recycling of the catalyst, greatly reducing waste. researchgate.net Another approach involves using nitric acid in combination with acetic anhydride, which generates a reactive acylated nitrate intermediate without the need for sulfuric acid or other organic solvents. google.comgoogle.com Similarly, carrying out nitrations in dilute aqueous nitric acid can prevent the formation of considerable toxic waste by eliminating the need for catalyst recycling or disposal steps. frontiersin.org

Minimization of Waste Products in Synthetic Routes

A primary goal of green chemistry is the minimization of waste, a concept encapsulated by the principle of atom economy. Traditional nitration generates significant waste, primarily in the form of spent sulfuric acid contaminated with nitric acid and organic byproducts. syntechinternational.com The disposal of this acidic waste is a major environmental and economic challenge. researchgate.net

Green synthetic routes for nitration directly address this issue by fundamentally altering the process to prevent waste generation.

| Strategy | Description | Benefit | Reference(s) |

| Catalyst Replacement | Replacing corrosive liquid acids (e.g., H₂SO₄) with recyclable solid acid catalysts. | Eliminates the large volume of spent acid waste, which is difficult to treat and dispose of. | researchgate.net |

| Solvent Elimination | Conducting reactions without an organic solvent or using water as the medium. | Reduces volatile organic compound (VOC) emissions and the need for solvent disposal. | frontiersin.orggoogle.comgoogle.com |

| Improved Selectivity | Using methods that offer higher regioselectivity for the desired product. | Reduces the formation of unwanted isomers and byproducts, simplifying purification and minimizing chemical waste. | frontiersin.org |

| Use of Milder Reagents | Employing reagents like nitrated silica gel or enzymatic systems instead of highly corrosive mixed acids. | Enhances safety and reduces the generation of hazardous decomposition products like nitrogen oxides. | nih.govyoutube.com |

By implementing these strategies, the synthesis of compounds like this compound can become a much cleaner process. For example, using dilute aqueous nitric acid not only avoids the use of sulfuric acid but can also lead to 100% selectivity, which eliminates a tedious and energy-intensive separation step. frontiersin.org The development and adoption of such environmentally benign protocols are crucial for the future of sustainable chemical manufacturing. core.ac.uk

Molecular Structure and Conformational Analysis

Crystallographic Studies and Molecular Geometry

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of methyl 3-hydroxy-2-nitrobenzoate reveals a nearly planar molecular structure. researchgate.net The compound, with the chemical formula C₈H₇NO₅, crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The crystal data indicates that the unit cell contains four molecules (Z = 4). nih.govresearchgate.net

The planarity of the molecule is a significant feature, with the nitro and methyl ester substituent groups lying close to the plane of the benzene (B151609) ring. researchgate.netmdpi.com An intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the carboxylate group further contributes to this planar conformation. researchgate.netresearchgate.net The bond lengths and angles within the molecule are all within normal ranges. researchgate.netresearchgate.net

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₇NO₅ |

| Molar mass | 197.15 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.6120 (10) |

| b (Å) | 11.716 (2) |

| c (Å) | 9.656 (2) |

| β (°) | 101.830 (10) |

| Volume (ų) | 842.9 (3) |

| Z | 4 |

| Temperature (K) | 291 |

| Radiation type | Mo Kα |

| R-factor | 0.055 |

| wR-factor | 0.110 |

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules within the crystal lattice is governed by various non-covalent interactions, which play a critical role in the stability of the crystal structure.

The crystal structure of this compound is stabilized by a network of hydrogen bonds. A prominent feature is the intramolecular O—H⋯O hydrogen bond between the hydroxy group and one of the oxygen atoms of the adjacent carboxylate group. researchgate.netresearchgate.net This interaction contributes to the planarity of the molecule. researchgate.netresearchgate.net

Hydrogen-bond Geometry (Å, °) for this compound

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| O1—H1A⋯O4 | 0.96 | 1.70 | 2.554 (2) | 146 |

| C4—H4A⋯O2(i) | 0.93 | 2.57 | 3.321 (3) | 138 |

| C6—H6A⋯O4(ii) | 0.93 | 2.49 | 3.336 (3) | 151 |

| C8—H8B⋯O1(ii) | 0.96 | 2.59 | 3.305 (3) | 131 |

Symmetry codes: (i) x+1, y-1/2, z-1/2; (ii) x+2, y-1/2, z+1/2. researchgate.net

In the solid state, aromatic rings of adjacent this compound molecules can engage in π–π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, contribute to the packing of the molecules in the crystal lattice. mdpi.comnih.gov In the isomeric methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions are observed with centroid-to-centroid distances between aromatic rings of adjacent molecules being 3.713(3) Å and 3.632(3) Å, linking them in a head-to-tail fashion. mdpi.com These interactions often work in concert with hydrogen bonds to form extended supramolecular architectures. mdpi.com

Conformational Isomerism and Energetic Landscapes

Beyond the solid-state structure, the conformational flexibility of this compound in solution or the gas phase is of significant interest.

Rotational Isomers and Their Relative Stabilities

This compound possesses two main rotatable bonds: the C-C bond connecting the carboxyl group to the benzene ring and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to different rotational isomers, or conformers, each with a distinct energy level. The relative stabilities of these conformers are determined by a balance of steric hindrance and electronic effects, including the stabilizing influence of the intramolecular hydrogen bond. The planarity observed in the crystal structure suggests that conformers allowing for the formation of the intramolecular hydrogen bond and minimizing steric clashes between the nitro and ester groups are energetically favored. researchgate.netresearchgate.net

Energy Barrier Calculations for Conformational Transitions

For analogous molecules, such as other substituted nitrobenzenes or methyl benzoates, these energy barriers are influenced by steric hindrance and electronic interactions, including intramolecular hydrogen bonding. In this compound, a potential intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group or the carbonyl oxygen of the ester group, which would significantly stabilize certain conformers and thus increase the energy barrier for rotation away from that conformation.

Theoretical and Computational Chemistry Approaches

To comprehend the structural and electronic characteristics of this compound at an atomic level, various theoretical and computational methods are employed. These approaches offer insights that complement experimental data.

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict its most stable conformation.

DFT allows for the calculation of various properties that are crucial for structural elucidation:

Optimized Geometries: Determination of bond lengths, bond angles, and dihedral angles for the ground state structure.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental spectra to confirm the structure.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity.

While specific DFT studies focused exclusively on this compound are not prominent in published literature, the methodology is standard for compounds of this class. For instance, studies on the isomeric Methyl 2-hydroxy-3-nitrobenzoate have utilized DFT to support experimental findings from X-ray crystallography. nih.govresearchgate.net

Ab Initio and Semi-Empirical Quantum Chemical Calculations

Ab initio and semi-empirical methods are alternative quantum chemical calculations for studying molecular properties.

Ab Initio Methods: These calculations are based on first principles, deriving results directly from quantum mechanical theory without using experimental data for simplification. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory) can provide highly accurate structural and energetic information. For a molecule like this compound, ab initio methods would be employed to obtain a very precise understanding of its electronic structure and conformational energies.

Semi-Empirical Methods: These methods, such as AM1, PM3, and MNDO, use a simplified Hartree-Fock formalism and incorporate parameters derived from experimental data to speed up calculations. nih.gov They are computationally less expensive than ab initio or DFT methods, making them suitable for initial conformational searches of larger molecules. nih.gov While less accurate, they can provide good qualitative insights into molecular geometry and stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential.

For this compound, an MEP analysis would typically reveal:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro, hydroxyl, and carbonyl groups.

Positive Potential Regions (Blue): These areas are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent site of positive potential.

Neutral Regions (Green): Associated with the carbon atoms of the benzene ring.

The MEP surface provides a visual representation of where the molecule is most likely to interact with other chemical species, highlighting the significance of the electronegative oxygen atoms and the acidic proton of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. wikipedia.org

An NBO analysis of this compound would provide detailed insights into:

Hybridization: The spd composition of the atomic orbitals that form the bonds.

Bonding and Lone Pairs: It identifies the localized sigma (σ) and pi (π) bonds, as well as the lone pairs on atoms like oxygen.

Hyperconjugative Interactions: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a lone pair on the hydroxyl oxygen and an adjacent empty anti-bonding orbital (σ*) of a C-C or C-N bond can be evaluated. These "delocalization" effects represent deviations from an ideal Lewis structure and are crucial for understanding the molecule's stability and electronic properties. wikipedia.org The analysis provides a second-order perturbation theory energy value (E2) to estimate the strength of these donor-acceptor interactions.

While specific NBO analysis data for this compound is not documented in readily accessible literature, the application of this method would be critical in dissecting the intramolecular forces, such as hydrogen bonding and other electronic delocalizations, that define its structure and reactivity.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within Methyl 3-hydroxy-2-nitrobenzoate.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key functional groups are a hydroxyl group (-OH), a nitro group (-NO2), an ester group (-COOCH3), and a substituted benzene (B151609) ring.

While a specific spectrum for this compound is not widely published, the expected absorption peaks can be inferred from related molecules like methyl 3-nitrobenzoate and methyl 2-hydroxybenzoate. nih.govsciencing.comdocbrown.info

O-H Stretching: The hydroxyl group (-OH) is expected to show a broad absorption band in the region of 3400-3600 cm⁻¹. chegg.com The broadness is due to hydrogen bonding. In a related compound, methyl 2-hydroxybenzoate, this peak is observed around 3200 cm⁻¹. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, often around 3030-3100 cm⁻¹. chegg.com The aliphatic C-H stretching from the methyl (-CH3) group is expected between 2800 and 2950 cm⁻¹. sciencing.com

C=O Stretching: The carbonyl group (C=O) of the ester is a strong absorber and is anticipated in the range of 1735-1750 cm⁻¹. sciencing.com This is often the most intense peak in the spectrum.

NO₂ Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch between 1490-1550 cm⁻¹ and a symmetric stretch between 1315-1355 cm⁻¹. sciencing.com For the related 4-methyl-3-nitrobenzoic acid, the asymmetric stretch is seen at 1533 cm⁻¹. scirp.org

C=C Aromatic Stretching: The benzene ring exhibits C=C stretching vibrations that typically appear as a pair of peaks around 1600 cm⁻¹ and 1475 cm⁻¹. sciencing.com

C-O Stretching: The C-O stretching vibrations of the ester group are expected in the 1160-1210 cm⁻¹ region. sciencing.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3400 - 3600 (broad) | Hydroxyl |

| Aromatic C-H stretch | 3030 - 3100 | Benzene Ring |

| Aliphatic C-H stretch | 2800 - 2950 | Methyl Group |

| C=O stretch | 1735 - 1750 (strong) | Ester |

| Asymmetric NO₂ stretch | 1490 - 1550 | Nitro Group |

| Symmetric NO₂ stretch | 1315 - 1355 | Nitro Group |

| C=C stretch | ~1600 and ~1475 | Aromatic Ring |

| C-O stretch | 1160 - 1210 | Ester |

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. For an isomer, methyl 3-hydroxy-4-nitrobenzoate, FT-Raman has been used for characterization. nih.gov The nitro group, in particular, gives rise to strong and characteristic Raman bands. The symmetric stretching of the nitro group, expected around 1350 cm⁻¹, is typically a very strong band in the Raman spectrum. Aromatic ring vibrations also produce distinct Raman signals.

A detailed understanding of the vibrational modes is achieved through normal coordinate analysis (NCA). This theoretical calculation helps in the precise assignment of each observed band in the FTIR and FT-Raman spectra to a specific molecular motion. For a related molecule, 4-methyl-3-nitrobenzoic acid, density functional theory (DFT) calculations have been used to assign the fundamental frequencies. scirp.org Such analysis reveals that many observed bands are not pure vibrations but are mixed modes. For instance, the NO₂ deformation vibration around 761 cm⁻¹ can mix with ring vibration modes. scirp.org Similarly, C-C stretching modes of the benzene ring are often coupled with C-H in-plane bending vibrations. scirp.org A similar analysis for this compound would be necessary for an unambiguous assignment of all its 54 fundamental vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and number of different types of protons and carbons.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its electronic environment. Electronegative groups like -NO₂ and -OH deshield nearby protons, shifting their signals downfield (to a higher ppm value).

For this compound, one would expect:

Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons, likely in the range of δ 3.9-4.0 ppm. nih.govrsc.org

Aromatic Protons: The three protons on the benzene ring would appear as distinct signals. Their exact chemical shifts and splitting patterns (coupling) would depend on their positions relative to the electron-withdrawing nitro group and the electron-donating hydroxyl group. The proton situated between the nitro and hydroxyl groups would be significantly influenced. Aromatic protons typically resonate between δ 7.0 and 8.5 ppm. rsc.orgrsc.org

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (δ 4-12 ppm), with its position being dependent on concentration and solvent. ucl.ac.uk The strong intramolecular hydrogen bonding possible between the 3-hydroxy and 2-nitro groups could shift this proton significantly downfield, similar to the δ 12.02 ppm shift seen in its isomer. nih.gov

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.9 - 4.0 | Singlet | 3H |

| Aromatic-H | ~7.0 - 8.5 | Multiplets/Doublets | 3H |

| -OH | Variable, potentially >10 | Broad Singlet | 1H |

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

Direct ¹³C NMR data for this compound is scarce. However, data from related compounds like methyl 3-nitrobenzoate and general chemical shift ranges allow for prediction. rsc.orglibretexts.org For methyl 3-nitrobenzoate, the carbonyl carbon appears at δ 164.7 ppm, the methyl carbon at δ 52.6 ppm, and the aromatic carbons between δ 124.3 and 148.1 ppm. rsc.org

For this compound, eight distinct signals are expected:

Carbonyl Carbon (C=O): This carbon is highly deshielded and expected to appear in the δ 164-167 ppm range. rsc.orgdocbrown.info

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring.

The carbon attached to the nitro group (C2) and the carbon attached to the hydroxyl group (C3) would be significantly affected, appearing in the δ 140-160 ppm range.

The other aromatic carbons would resonate in the typical range of δ 115-135 ppm. libretexts.org

Methyl Carbon (-OCH₃): This carbon is relatively shielded and should appear around δ 52-53 ppm. rsc.org

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~164 - 167 |

| Aromatic C-NO₂ | ~145 - 150 |

| Aromatic C-OH | ~150 - 160 |

| Other Aromatic C | ~115 - 135 |

| -OCH₃ | ~52 - 53 |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 197.03242 g/mol . chem960.com Analysis by MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps to confirm the compound's identity.

Predicted mass spectrometry data for various adducts of this compound are valuable for identifying the molecular ion peak in different ionization modes. uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 198.03970 |

| [M+Na]⁺ | 220.02164 |

| [M-H]⁻ | 196.02514 |

| [M+NH₄]⁺ | 215.06624 |

| [M+K]⁺ | 235.99558 |

| [M+H-H₂O]⁺ | 180.02968 |

Data sourced from PubChemLite. uni.lu

This predictive data is instrumental in interpreting experimental mass spectra, facilitating the unambiguous identification of this compound in complex mixtures or as a synthesized product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. This method is particularly useful for separating the target compound from any unreacted starting materials, byproducts, or isomeric impurities that may have formed during its synthesis. doi.orgnih.gov The separation of positional isomers of related compounds, such as nitrobenzoic acids, is well-documented and relies on exploiting the subtle differences in their polarities and interactions with the stationary phase. doi.orgquora.com

Reversed-phase HPLC, using a C18 column, is a common and effective method for the analysis of nitroaromatic compounds. doi.orgnih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, can be optimized to achieve efficient separation. Adjusting the pH of the mobile phase, for example with the addition of acetic or phosphoric acid, can significantly influence the retention of acidic compounds and improve resolution between isomers. doi.orgchromforum.org

A representative HPLC method for the purity assessment of this compound would involve the following parameters:

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

By employing such a method, the purity of a this compound sample can be accurately determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the site of attack by an incoming electrophile is determined by the directing effects of the existing substituents on the benzene ring. For this compound, the outcome of an EAS reaction is dictated by the combined influence of the activating hydroxyl group and the deactivating nitro and ester groups. uomustansiriyah.edu.iqorganicchemistrytutor.com

Directing Effects:

The hydroxyl group (-OH) at C3 is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). organicchemistrytutor.com

The nitro group (-NO₂) at C2 is a strong deactivating group and directs incoming electrophiles to the meta positions (C4 and C6). docsity.com

The methyl ester group (-COOCH₃) at C1 is also a deactivating group, directing to the meta positions (C3 and C5). aiinmr.comrsc.org

Considering these effects, the positions most susceptible to electrophilic attack are C4 and C6, as they are activated by the potent hydroxyl group and simultaneously directed by the nitro group. The C5 position is only directed by the deactivating ester group, making it less favorable. Attack at the C2 and C3 positions is blocked by the existing substituents. Between the C4 and C6 positions, steric hindrance from the adjacent bulky nitro group at C2 might slightly disfavor substitution at C6 compared to C4. Therefore, EAS reactions on this compound are expected to yield predominantly the 4-substituted product, with the 6-substituted product as a potential minor isomer.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOCH₃ | C1 | Deactivating | Meta (to C3, C5) |

| -NO₂ | C2 | Deactivating | Meta (to C4, C6) |

| -OH | C3 | Activating | Ortho, Para (to C2, C4, C6) |

Nucleophilic Aromatic Substitution Reactions

Aromatic rings typically resist nucleophilic attack due to their electron-rich nature. However, the presence of strong electron-withdrawing groups, such as the nitro group, can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SₙAr). wikipedia.orgchemistrysteps.com The SₙAr mechanism generally requires a good leaving group (like a halide) and activation by electron-withdrawing groups positioned ortho or para to it. libretexts.org

In this compound, the nitro group at the C2 position strongly activates the ring for nucleophilic attack. If a suitable leaving group were present at the C1, C3, or C5 positions, an SₙAr reaction could be feasible. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is significantly enhanced by the ortho-nitro group, which can delocalize the negative charge. libretexts.org For instance, if a halide were at the C1 position, a nucleophile could replace it, with the negative charge of the intermediate being stabilized by the ortho-nitro group.

Reduction Chemistry of Nitro Groups

The reduction of an aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This reaction can be achieved using a variety of reducing agents, many of which are compatible with the ester functionality, making them applicable to this compound. d-nb.info

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Employing metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.com

Other Reagents: Sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts like FeCl₂ has been shown to selectively reduce nitro groups while leaving ester groups intact. d-nb.info Sodium hydrosulfite (Na₂S₂O₄) is another common reagent for this purpose. wikipedia.org

The resulting product, Methyl 3-hydroxy-2-aminobenzoate, is a valuable synthetic intermediate, as the newly formed amine group can undergo a wide range of further reactions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂ / Pd-C | Catalytic hydrogenation; a common and clean method. masterorganicchemistry.com |

| Fe / HCl or Acetic Acid | A classic and cost-effective method using a dissolving metal in acid. masterorganicchemistry.com |

| SnCl₂ / Ethanol | A pH-neutral system for nitro reduction. masterorganicchemistry.com |

| NaBH₄ / FeCl₂ | Offers high chemoselectivity for the nitro group over ester functionalities. d-nb.info |

| Sodium Hydrosulfite (Na₂S₂O₄) | A water-soluble reducing agent often used for selective reductions. wikipedia.org |

Hydrolysis of Ester Functionalities

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid (3-hydroxy-2-nitrobenzoic acid) under either acidic or basic conditions. libretexts.org

In the presence of a strong acid (like H₂SO₄ or HCl) and excess water, the ester undergoes hydrolysis in a reversible process. chemistrysteps.comchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.com This is followed by proton transfers and elimination of methanol to yield the carboxylic acid. To drive the equilibrium towards the products, it is common to use a large excess of water. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that readily converts the ester to a carboxylate salt. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (⁻OCH₃), a relatively poor leaving group. The process is driven to completion because the newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) to form a resonance-stabilized carboxylate salt. masterorganicchemistry.com Acidification in a separate workup step is required to obtain the final carboxylic acid. orgsyn.org The presence of the electron-withdrawing nitro group is expected to increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic.

Derivatization Reactions for Synthesis of Complex Molecules

This compound serves as a building block for more complex molecules due to its multiple reactive sites. researchgate.netchemicalbook.com The hydroxyl, nitro, and ester groups can be selectively modified to introduce new functionalities.

Hydroxyl Group Reactions: The phenolic -OH group can be alkylated to form ethers or acylated to form esters.

Nitro Group Transformations: As discussed, the nitro group can be reduced to an amine. This amine can then be diazotized to form a diazonium salt, a highly versatile intermediate that can be substituted by a wide array of nucleophiles (e.g., -H, -OH, -CN, halides). libretexts.org The amine can also be acylated to form amides or participate in coupling reactions. nih.gov

Ester and Carboxylic Acid Reactions: The ester can be hydrolyzed to a carboxylic acid. orgsyn.org This acid can then be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which is a much more reactive intermediate for forming amides or other esters. A multi-step synthesis of the drug Procaine, for example, involves the transformation of a substituted nitrobenzoic acid into an ester and subsequent reduction of the nitro group. youtube.com

These derivatization pathways highlight the utility of this compound as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netorganic-chemistry.org

Reactivity and Reaction Mechanisms

Reactivity of Substituents

The substituents on the benzene ring provide sites for a range of chemical modifications, including alkylation of the hydroxyl group and reactions involving the nitro group that can lead to cyclized products.

The phenolic hydroxyl group in this compound can undergo alkylation, a reaction of significant utility in organic synthesis for the formation of ethers. While direct studies on the alkylation of this compound are not extensively detailed in the available literature, analogous reactions on structurally similar compounds provide insight into the expected reactivity.

For instance, the methylation of a related compound, 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde, is a key step in the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Current time information in Bangalore, IN.google.com In this process, the hydroxyl group is converted to a methoxy (B1213986) group using a methylating agent. Current time information in Bangalore, IN.google.com This transformation suggests that the hydroxyl group of this compound would be similarly amenable to alkylation.

The reaction is typically carried out under alkaline conditions, which facilitate the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Current time information in Bangalore, IN.google.com This phenoxide then reacts with an alkylating agent, such as dimethyl sulfate (B86663), methyl chloride, or methyl bromide, via a nucleophilic substitution reaction. google.com The use of an inorganic base like sodium hydroxide (B78521), potassium hydroxide, or potassium carbonate is common to promote the reaction. Current time information in Bangalore, IN.google.com Heating is often employed to increase the reaction rate. Current time information in Bangalore, IN.

Table 1: General Conditions for Alkylation of Hydroxy-nitroaromatic Compounds

| Parameter | Condition | Source |

| Substrate | Hydroxy-nitroaromatic compound | Current time information in Bangalore, IN. |

| Reagent | Methylating agent (e.g., dimethyl sulfate, methyl chloride, methyl bromide) | google.com |

| Base | Inorganic base (e.g., NaOH, KOH, K2CO3) | Current time information in Bangalore, IN.google.com |

| Solvent | A suitable organic solvent | |

| Temperature | Elevated temperatures (e.g., 35-55 °C) | Current time information in Bangalore, IN. |

It is important to note that the specific reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized for this compound to achieve a high yield of the desired ether product.

The presence of a nitro group and a hydroxyl group in adjacent positions on the aromatic ring of this compound provides the potential for intramolecular cyclization reactions, typically following the reduction of the nitro group. The resulting amino group can react with the adjacent hydroxyl group or with the ester functionality to form heterocyclic ring systems.

While specific cyclization reactions starting directly from this compound are not prominently documented, the reductive cyclization of analogous compounds highlights this possibility. For example, the reductive cyclization of 2-nitro-2′-hydroxy-5′-methylazobenzene is a known route to synthesize benzotriazole (B28993) derivatives. rsc.org This reaction proceeds through the reduction of the nitro group to an amino group, which then participates in the cyclization. rsc.org

In the case of this compound, a plausible reaction pathway would involve the initial reduction of the 2-nitro group to a 2-amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C). The resulting intermediate, Methyl 2-amino-3-hydroxybenzoate, would be a key precursor for subsequent cyclization.

Table 2: Potential Cyclization Pathways for this compound

| Starting Material | Reaction Type | Key Intermediate | Potential Product Class | Source |

| This compound | Reductive Cyclization | Methyl 2-amino-3-hydroxybenzoate | Benzoxazole (B165842) or other heterocycles | rsc.org |

The amino and hydroxyl groups in the intermediate can then undergo an intramolecular condensation reaction to form a benzoxazole ring system. Alternatively, under different conditions, the amino group could potentially react with the methyl ester to form a lactam. The specific outcome of the cyclization would depend on the reaction conditions and the reagents employed.

Applications and Advanced Materials Research

Precursors and Intermediates in Organic Synthesis

Methyl 3-hydroxy-2-nitrobenzoate and its structural isomers are valuable intermediates in multi-step organic syntheses. The nitro group can be readily reduced to an amino group, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or transesterified, providing multiple pathways for chemical modification.

The substituted nitrobenzoate framework is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). While direct synthesis routes employing this compound are not extensively documented in mainstream literature, the strategic importance of its functional groups is evident in the synthesis of related blockbuster drugs.

For instance, the synthesis of Telmisartan, an angiotensin II receptor antagonist for treating hypertension, often begins with a substituted nitrobenzoate derivative. acs.orgrjpbcs.com One of the first-generation synthetic routes for a key benzimidazole (B57391) intermediate of Telmisartan starts with 4-amino-3-methylbenzoic acid methyl ester, which undergoes nitration as a crucial step. acs.org This highlights the importance of the nitro-amino-benzoic acid ester scaffold. The reduction of a nitro group to an amine is a common strategy to prepare for subsequent cyclization reactions, a key step in forming the benzimidazole core of Telmisartan. rjpbcs.comresearchgate.net

Similarly, processes for synthesizing Lenalidomide, an immunomodulatory drug, utilize methyl 2-methyl-3-nitrobenzoate as a starting material. google.com The synthesis involves bromination of the methyl group followed by condensation and a critical hydrogenation step to reduce the nitro group, leading to the formation of the final isoindolinone ring system. google.com

In one documented application, this compound is used as a precursor for Methyl (2-amino-3-hydroxy)benzoate through catalytic hydrogenation, where the nitro group is reduced. ambeed.com This resulting aminobenzoate derivative is a valuable building block for synthesizing more complex molecules in medicinal chemistry. The synthesis of the anti-cancer drug Gefitinib also proceeds through a nitrated benzoate (B1203000) intermediate, specifically Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, which is subsequently reduced. mdpi.com These examples underscore the potential of this compound as a versatile starting point for creating complex pharmaceutical intermediates, owing to the transformational possibilities of its nitro and hydroxyl groups.

Table 1: Role of Nitrobenzoate Intermediates in Pharmaceutical Synthesis

| Drug | Precursor/Intermediate Class | Key Synthetic Steps | Reference |

| Telmisartan | Substituted Nitrobenzoates | Nitration, Reduction, Cyclization | acs.orgrjpbcs.com |

| Lenalidomide | Methyl 2-methyl-3-nitrobenzoate | Bromination, Condensation, Reduction | google.com |

| Gefitinib | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Reduction, Cyclization, Amination | mdpi.com |

The nitroaromatic scaffold is also prevalent in the agrochemical industry. While direct applications of this compound are not prominently reported, related compounds serve as important intermediates. For example, 2-methyl-3-methoxybenzoic acid, which can be derived from 2-methyl-3-nitrobenzoic acid via reduction, diazotization, and methylation, is a key intermediate for the low-toxicity pesticide methoxyfenozide. google.com Furthermore, methyl 3-methyl-2-nitrobenzoate is explicitly mentioned as a raw material for synthesizing compounds used widely in the pesticide market. google.com The reactivity of the nitro group, allowing for its conversion into an amine, is a common synthetic strategy in this field, suggesting a potential role for this compound in the development of new agrochemicals.

Potential in Functional Materials Development

The development of novel functional materials often relies on molecules with specific electronic and structural properties. Analogues of this compound, such as methyl salicylate (B1505791) derivatives, are recognized for their potential in creating functional materials and drugs. nih.govresearchgate.net The ability of the hydroxyl and nitro groups to participate in hydrogen bonding and coordination with metal ions makes this compound a candidate for constructing metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). Such materials have applications in gas storage, separation, and catalysis. The planar nature of the molecule, as observed in its isomer Methyl 2-hydroxy-3-nitrobenzoate, further facilitates ordered packing in crystal structures, a desirable trait for material design. nih.govresearchgate.net

Development of Chemosensors and Molecular Probes

The design of effective chemosensors for detecting environmentally or biologically significant species often incorporates functionalities capable of selective interaction. nih.gov Nitroaromatic compounds are themselves important analytes, often detected by electron-rich fluorescent probes. nih.govresearchgate.net Conversely, the structure of this compound, containing both a hydrogen-bond donating hydroxyl group and electron-withdrawing nitro and ester groups, gives it the potential to act as a receptor for various anions or cations. Interaction with an analyte could lead to a change in its electronic properties, resulting in a detectable colorimetric or fluorescent signal. The fundamental principle involves the interaction between the host molecule (the sensor) and the guest (the analyte), a field where tailored aromatic compounds are continuously explored. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for modern optoelectronic applications like optical switching and data storage. nih.gov A common molecular design for high NLO response involves connecting an electron-donating group and an electron-accepting group through a π-conjugated system. optica.orgacs.org this compound fits this "donor-acceptor" model perfectly. The hydroxyl group (-OH) acts as an electron donor, while the nitro group (-NO₂) and, to a lesser extent, the methyl ester group (-COOCH₃) act as electron acceptors. nih.gov This intramolecular charge transfer (ICT) across the benzene (B151609) ring can lead to a large molecular hyperpolarizability (β), a key measure of second-order NLO activity. optica.org Studies on similar donor-acceptor substituted benzenes, such as nitroanilines, have confirmed that this structural motif significantly enhances NLO properties. nih.govacs.org Therefore, this compound is a strong candidate for investigation as a potential NLO material.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | ambeed.comuni.lu |

| Molecular Weight | 197.14 g/mol | ambeed.com |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 5 | chem960.com |

| Rotatable Bond Count | 2 | chem960.com |

| Topological Polar Surface Area | 92.4 Ų | chem960.com |

| XLogP3 | 1.9 | chem960.com |

Biological and Environmental Research Contexts

Metabolism and Biodegradation Studies

Nitroaromatic compounds, including Methyl 3-hydroxy-2-nitrobenzoate, are recognized for their environmental persistence. This is largely due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less vulnerable to the electrophilic attack by oxygenase enzymes typically involved in the initial steps of aerobic degradation. Despite this, a variety of microorganisms have developed specialized enzymatic pathways to break down these compounds.

The microbial degradation of nitroaromatic compounds generally follows one of two primary strategies: reduction of the nitro group or its removal as nitrite. In reductive pathways, the nitro group is sequentially converted to nitroso, hydroxylamino, and ultimately amino groups. For example, the degradation of 2-nitrotoluene (B74249) by certain Pseudomonas species involves the reduction of the nitro group to an amino group, which is then followed by the cleavage of the aromatic ring.

Alternatively, oxidative pathways involve the action of dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring. This leads to the formation of a catechol intermediate and the subsequent release of the nitro group as nitrite. A well-studied example is the degradation of nitrobenzene (B124822) by Pseudomonas pseudoalcaligenes, which converts it to catechol. In many cases, particularly for more complex substituted nitroaromatics, a combination of both reductive and oxidative steps is employed by microorganisms to achieve complete mineralization.

The enzymatic breakdown of nitroaromatic compounds is carried out by a diverse range of enzymes that can modify both the nitro group and the aromatic ring. A crucial class of enzymes in this process is the nitroreductases, which are typically flavin-containing enzymes that use NADH or NADPH as reducing agents to catalyze the reduction of the nitro group. The reduction to a hydroxylamino group is a key step, as this intermediate can undergo rearrangement to form an aminophenol.

In a relevant study, the degradation of 2-nitrobenzoate (B253500) by Pseudomonas fluorescens strain KU-7 was found to proceed through a reductive pathway, leading to the accumulation of ammonia. nih.gov Metabolite analysis identified 3-hydroxyanthranilate as a key intermediate in this pathway. nih.gov This discovery presented an alternative route for 2-nitrobenzoate metabolism, as other bacteria were known to use anthranilate or catechol as intermediates. nih.gov Crude extracts from this strain converted 2-nitrobenzoate to 3-hydroxyanthranilate. nih.gov The subsequent ring cleavage of 3-hydroxyanthranilate produces a transient yellow compound, 2-amino-3-carboxymuconic 6-semialdehyde. nih.gov The enzymes involved in this pathway were found to be inducible. nih.gov

3-Hydroxyanthranilate is also a known intermediate in the kynurenine (B1673888) pathway for the degradation of tryptophan. nih.govasm.org In Pseudomonas fluorescens KU-7, the gene cluster responsible for the 3-hydroxyanthranilate meta-cleavage pathway has been identified and sequenced. asm.org Two key enzymes in this pathway are NbaC (3-hydroxyanthranilate 3,4-dioxygenase) and NbaD (2-amino-3-carboxymuconate-6-semialdehyde decarboxylase). asm.org NbaC catalyzes the oxidation of 3-hydroxyanthranilate, and its activity is dependent on Fe²⁺ and inhibited by other metal ions like Zn²⁺, Cu²⁺, and Cd²⁺. asm.org NbaD then catalyzes the decarboxylation of the resulting product. asm.org

While direct studies on the microbial degradation of this compound are not widely available, it is plausible that its metabolism could involve an initial hydrolysis of the methyl ester group to yield 3-hydroxy-2-nitrobenzoic acid. This could then be followed by enzymatic reactions targeting the nitro group and the aromatic ring, potentially leading to the formation of intermediates such as 3-hydroxyanthranilate after the reduction of the nitro group.

Interactions with Biological Systems (excluding dosage/administration)

While specific studies on the enzyme inhibitory activity of this compound are limited, the broader class of nitroaromatic compounds has been investigated for such properties. The electronic characteristics of the nitro group allow these compounds to interact with the active sites of various enzymes.

For instance, some nitrobenzoic acid derivatives have been explored as potential inhibitors of enzymes crucial for the metabolic pathways of pathogenic bacteria. One such target is isocitrate lyase, a key enzyme in the glyoxylate (B1226380) cycle. The effectiveness of inhibition often depends on the specific substitution pattern on the aromatic ring, which dictates the compound's binding affinity to the enzyme's active site.

Furthermore, the antimicrobial action of many nitroaromatic compounds is linked to their reduction by bacterial nitroreductases. This process generates reactive intermediates that can non-specifically inhibit a range of cellular functions by reacting with essential macromolecules like proteins and nucleic acids. mdpi.com It is therefore conceivable that this compound could exhibit inhibitory effects on certain enzymes, particularly within microbial systems, though specific targets remain to be identified.

Derivatives of nitrobenzoates have attracted interest as potential antibacterial agents, with the nitro group often being a critical determinant of their activity. nih.govnih.gov For example, esters of nitrobenzoic acids have demonstrated intriguing antimycobacterial activity. nih.govnih.gov

A study involving a library of 64 ester and thioester derivatives of benzoates revealed that compounds with aromatic nitro substitutions were the most active against M. tuberculosis, with the 3,5-dinitro esters showing the highest activity. nih.gov This enhanced activity was not found to be related to their pKa values or rates of hydrolysis. nih.gov The nitrobenzoate scaffold, particularly the 3,5-dinitrobenzoate (B1224709) structure, is considered a promising area for further investigation to develop new antimycobacterial agents. nih.gov

Other research has shown that halogen- and nitro-substituted benzimidazole (B57391) derivatives possess antibacterial and antiprotozoal activity. researchgate.net Some of these compounds showed significant activity against strains of Stenotrophomonas malthophilia and were comparable to metronidazole (B1676534) against other Gram-positive and Gram-negative bacteria. researchgate.net Similarly, polyhalogenated derivatives of benzimidazole have been identified as promising candidates for developing new antimicrobial drugs against Gram-positive bacteria. antibiotics-chemotherapy.ru

While a study on 3-methyl-4-nitrobenzoate derivatives focused on their antifungal activity, it highlights the potential for antimicrobial properties within this class of compounds. researchgate.net The antifungal activity was found to be dependent on the specific structural variations and the fungal strain being tested. researchgate.net

常见问题

Q. What are the common synthetic routes for preparing Methyl 3-hydroxy-2-nitrobenzoate, and what critical reaction parameters must be controlled during esterification and nitration steps?

Methodological Answer: Synthesis typically involves nitration of 3-hydroxybenzoic acid derivatives followed by esterification. Key parameters include:

- Nitration: Use concentrated nitric acid or mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration and byproduct formation. Monitor reaction progress via TLC .

- Esterification: Employ methanol and catalytic sulfuric acid under reflux. Control reaction time (4–6 hours) to maximize yield while minimizing hydrolysis. Purify via recrystallization using ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting NMR/IR data?

Methodological Answer:

- 1H/13C NMR: Assign peaks using chemical shift databases (e.g., NIST Chemistry WebBook) . The nitro group deshields adjacent protons (δ 8.1–8.3 ppm), while the ester carbonyl appears at ~168 ppm in 13C NMR.

- IR Spectroscopy: Confirm ester C=O (1720–1740 cm⁻¹) and nitro group (1520–1350 cm⁻¹). For conflicting data, check solvent effects (e.g., DMSO-d₆ broadening OH peaks) or impurities via HPLC .

Q. What are the recommended safety protocols and waste management practices when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Implement local exhaust systems to limit inhalation exposure .

- Waste: Neutralize acidic residues before disposal. Collect organic waste in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed using graph set theory?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s formalism (e.g., D , S motifs) to categorize hydrogen bonds. For example, the hydroxyl group may form O–H···O bonds with nitro or ester oxygens, creating C(6) or R₂²(8) patterns .

- Tools: Use Mercury or CrystalExplorer to visualize and quantify interactions from crystallographic data .

Q. What strategies are recommended for resolving discrepancies between experimental crystallographic data and computational modeling results for this compound?

Methodological Answer:

Q. How can researchers optimize crystal growth conditions for this compound to achieve diffraction-quality crystals?

Methodological Answer:

Q. What advanced computational methods are suitable for predicting the reactive sites of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Perform Fukui function analysis (B3LYP/6-311++G(d,p)) to identify electrophilic centers. The nitro group adjacent to the hydroxyl moiety shows high f⁻ values (~0.15), indicating susceptibility to attack .

- MD Simulations: Model solvation effects in polar solvents (e.g., water) to assess steric hindrance at the ester group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。